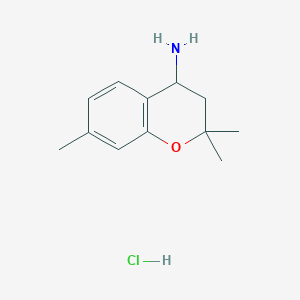
2,2,7-Trimethyl-chroman-4-ylamine hydrochloride
Übersicht
Beschreibung
2,2,7-Trimethyl-chroman-4-ylamine hydrochloride is a product used for proteomics research . Its molecular formula is C12H18ClNO and its molecular weight is 227.74 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2,7-Trimethyl-chroman-4-ylamine hydrochloride are characterized by its molecular formula C12H18ClNO and its molecular weight of 227.74 . Unfortunately, the search results did not provide further details on its physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Antiviral Properties and Synthesis :
- Research on related compounds, such as carbocyclic 5'-nor-2'-deoxyguanosine and related purine derivatives, has been conducted to explore their synthesis and antiviral properties. These studies, beginning with similar compounds like 3-cyclopenten-1-ylamine hydrochloride, investigate the potential of these derivatives against viruses like herpes simplex, cytomegalovirus, and HIV. Despite lacking significant activity, these studies provide insights into the biological properties and synthesis routes of similar compounds (Patil et al., 1992).
Inorganic Chemistry and Polymerization :
- In the field of inorganic chemistry, studies have been conducted on octahedral group 4 metal complexes that contain amine, amido, and aminopyridinato ligands. These complexes, derived from reactions involving trimethylsilyl-substituted 2-aminopyridines, have applications in olefin oligo- and polymerization. This research indicates potential applications of related compounds in catalysis and material science (Fuhrmann et al., 1996).
Chlorination Reaction Studies :
- The reaction kinetics and pathways of chlorination in compounds such as trimethoprim, which share structural similarities with 2,2,7-Trimethyl-chroman-4-ylamine hydrochloride, have been extensively studied. These studies provide valuable information about how such compounds interact with chlorinating agents, which is crucial for understanding their stability and reactivity in different environments (Dodd & Huang, 2007).
Pharmacological Research Tool :
- Research has also been done on the discovery of nonpeptide agonists for certain receptors, where structurally related compounds serve as valuable tools in pharmacological research. Such studies contribute to the understanding of receptor activity and can assist in the development of new drugs (Croston et al., 2002).
Raman Spectra Studies :
- Investigations into the Raman spectra of amino acids and related substances, including derivatives of ammonium chlorides, provide insights into the vibrational properties of these compounds. This information is vital for understanding their molecular structure and behavior under various conditions (Edsall, 1937).
Synthesis Techniques and Chemical Reactions :
- Research into the preparation of trimethylsilyl derivatives of sodium salts of organic acids, and the biochemical effects of specific nephrotoxins, demonstrates the versatility of these compounds in chemical synthesis and their potential biological impacts. Such studies are essential for the development of new chemical synthesis methods and for understanding the biochemical pathways in which these compounds are involved (Poole et al., 1976; Gartland et al., 1989).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,2,7-trimethyl-3,4-dihydrochromen-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-8-4-5-9-10(13)7-12(2,3)14-11(9)6-8;/h4-6,10H,7,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWTZLIPPKWQEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC(O2)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,7-Trimethyl-chroman-4-ylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



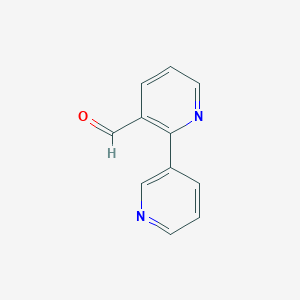
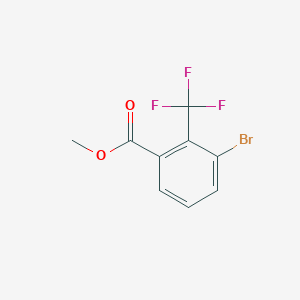
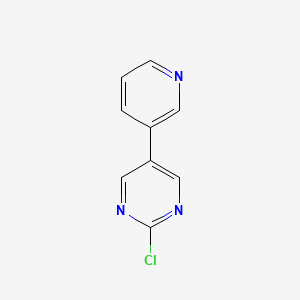
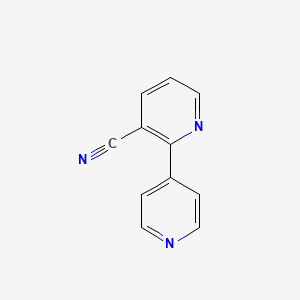
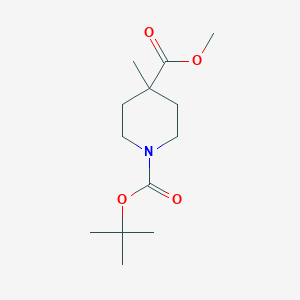
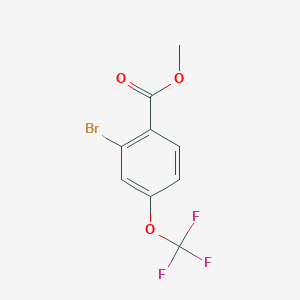
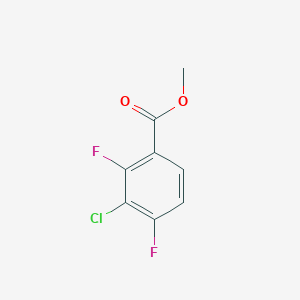
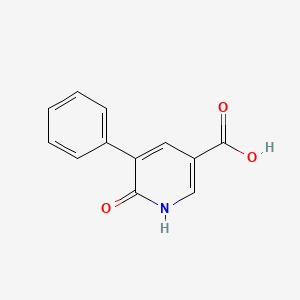
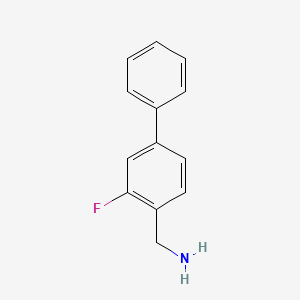
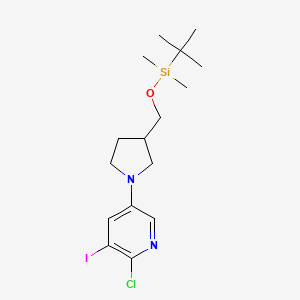
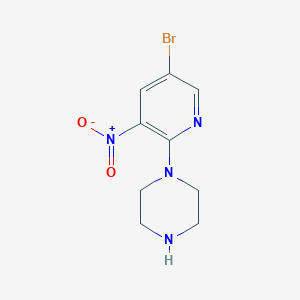
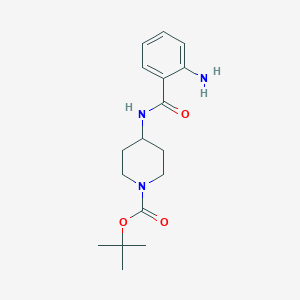
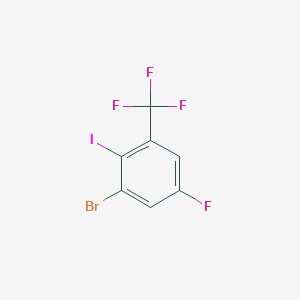
![6-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)furo[3,2-b]pyridine](/img/structure/B1521414.png)